molecular formula C25H25FN4O5S B14220335 [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid CAS No. 816425-81-7

[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid

Cat. No.: B14220335
CAS No.: 816425-81-7
M. Wt: 512.6 g/mol
InChI Key: VZAQYIJMIISOHQ-UHFFFAOYSA-N
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Description

[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring substituted with an amino group and a fluorophenyl group, along with an ethylcarbamic acid moiety and a naphthalene-1-sulfonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid typically involves multi-step organic reactions. The initial step often includes the formation of the pyridine ring, followed by the introduction of the amino and fluorophenyl groups through nucleophilic substitution reactions. The ethylcarbamic acid moiety is then attached via carbamation reactions, and finally, the naphthalene-1-sulfonic acid group is introduced through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of high-pressure reactors can be employed to optimize reaction conditions and scale up production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethylcarbamic acid moieties.

    Reduction: Reduction reactions can be performed on the nitro groups if present in derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and various alkyl halides are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, the compound is studied for its potential interactions with biomolecules. It can serve as a probe to investigate enzyme activities and receptor binding.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features make it a candidate for drug development targeting specific biological pathways.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of dyes and polymers.

Mechanism of Action

The mechanism of action of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity, while the naphthalene-1-sulfonic acid group contributes to its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

816425-81-7

Molecular Formula

C25H25FN4O5S

Molecular Weight

512.6 g/mol

IUPAC Name

[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid

InChI

InChI=1S/C15H17FN4O2.C10H8O3S/c1-2-20(15(21)22)12-7-8-13(19-14(12)17)18-9-10-3-5-11(16)6-4-10;11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h3-8H,2,9H2,1H3,(H,21,22)(H3,17,18,19);1-7H,(H,11,12,13)

InChI Key

VZAQYIJMIISOHQ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N)C(=O)O.C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O

Origin of Product

United States

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